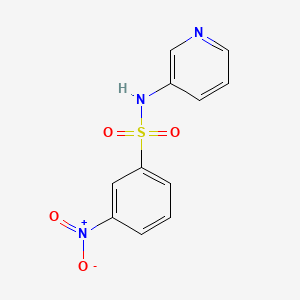

3-nitro-N-(pyridin-3-yl)benzenesulfonamide

Description

3-Nitro-N-(pyridin-3-yl)benzenesulfonamide is a sulfonamide derivative characterized by a nitro group at the 3-position of the benzene ring and a pyridin-3-yl substituent linked via the sulfonamide nitrogen.

Synthetic routes for related compounds involve nucleophilic substitution reactions between pyridin-3-amine derivatives and benzenesulfonyl chloride intermediates. For instance, N-cinnamyl-2-nitro-N-(pyridin-3-yl)benzenesulfonamide (average yield: 74%) and N-((2E,4E)-hexa-2,4-dien-1-yl)-2-nitro-N-(pyridin-3-yl)benzenesulfonamide (average yield: 85%) were synthesized via similar methodologies, highlighting the feasibility of introducing diverse substituents to the core scaffold .

Properties

IUPAC Name |

3-nitro-N-pyridin-3-ylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N3O4S/c15-14(16)10-4-1-5-11(7-10)19(17,18)13-9-3-2-6-12-8-9/h1-8,13H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBSZDHRDZPKWND-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)S(=O)(=O)NC2=CN=CC=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-nitro-N-(pyridin-3-yl)benzenesulfonamide typically involves the reaction of 3-nitrobenzenesulfonyl chloride with 3-aminopyridine. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction conditions are generally mild, and the product is obtained through simple filtration and purification steps .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for larger volumes, ensuring efficient mixing and temperature control, and implementing continuous flow processes to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-nitro-N-(pyridin-3-yl)benzenesulfonamide can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

Oxidation: The compound can undergo oxidation reactions, particularly at the pyridine ring, using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Oxidation: Potassium permanganate or other strong oxidizing agents.

Major Products Formed

Reduction: 3-amino-N-(pyridin-3-yl)benzenesulfonamide.

Substitution: Various substituted sulfonamides depending on the nucleophile used.

Oxidation: Oxidized derivatives of the pyridine ring.

Scientific Research Applications

Medicinal Chemistry

1. Enzyme Inhibition:

3-nitro-N-(pyridin-3-yl)benzenesulfonamide has been investigated for its potential as an enzyme inhibitor. Notably, sulfonamide compounds are recognized for their ability to inhibit carbonic anhydrases, which are important for numerous physiological processes. For example, studies have shown that derivatives of sulfonamides can exhibit significant inhibitory effects on carbonic anhydrase IX, making them potential candidates for cancer therapy due to their role in tumor growth and metastasis .

2. Antidiabetic Agents:

Research indicates that derivatives of this compound have been synthesized as non-thiazolidinedione agonists of peroxisome proliferator-activated receptor gamma (PPARγ). These compounds have demonstrated the ability to enhance adipogenesis and improve glycemic control in diabetic mouse models, suggesting their utility in developing safer antidiabetic medications .

3. Antimicrobial Activity:

The compound has also been explored for its antimicrobial properties. Sulfonamides are known for their broad-spectrum antibacterial effects, and derivatives of this compound may contribute to the development of new antibiotics against resistant strains of bacteria .

Agricultural Applications

1. Herbicidal Activity:

The compound has been identified as part of a class of N-substituted benzenesulfonamides that exhibit herbicidal activity. These compounds can effectively control various monocotyledonous and dicotyledonous weeds at low application dosages. They have been shown to be selective between crops and weeds, making them suitable for agricultural use .

2. Formulation Development:

Research into the formulation of herbicidal compositions containing this compound has indicated that these formulations can be applied before or after the emergence of weeds, enhancing their practicality in crop management strategies .

Summary Table of Applications

| Application Area | Specific Use Case | Key Findings |

|---|---|---|

| Medicinal Chemistry | Enzyme Inhibition | Significant inhibition of carbonic anhydrase IX |

| Antidiabetic Agents | Improved glycemic control in diabetic models | |

| Antimicrobial Activity | Potential development of new antibiotics | |

| Agricultural Sciences | Herbicidal Activity | Effective against monocotyledonous and dicotyledonous weeds |

| Formulation Development | Selective application strategies |

Case Studies

-

Carbonic Anhydrase Inhibition:

A study focusing on sulfonamide derivatives demonstrated that modifications to the this compound structure enhanced its inhibitory potency against carbonic anhydrases, indicating a promising pathway for anticancer drug development . -

Antidiabetic Research:

A series of benzenesulfonamide derivatives were synthesized and tested for PPARγ activation. The results showed that specific modifications led to enhanced adipogenic activity while minimizing side effects typically associated with full agonists like rosiglitazone . -

Herbicidal Efficacy:

Field trials indicated that formulations containing this compound effectively controlled weed populations in various crops without harming the crops themselves, demonstrating its potential as a sustainable agricultural solution .

Mechanism of Action

The mechanism of action of 3-nitro-N-(pyridin-3-yl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group and pyridine ring play crucial roles in binding to these targets, potentially inhibiting their activity or altering their function. The exact pathways and molecular interactions depend on the specific biological context and the target molecule involved .

Comparison with Similar Compounds

PPARγ Modulators

- INT131: A nonthiazolidinedione PPARγ modulator with a Gold Score (GS) of 90.65 in docking studies. It reduces plasma glucose in diabetic rodent models .

- Compound 6 (N-(6-(4-(piperazin-1-yl)phenoxy)pyridin-3-yl)benzenesulfonamide): Exhibits a GS of 78.09 and hydrogen bonding score (HBS) of 6.11, indicating moderate PPARγ affinity. Replacing the quinolinoxy group with phenyl-piperazine reduces PPARγ activation but retains in vivo antidiabetic efficacy .

- Compound 7 : Higher HBS (7.42) and GS (87.26), suggesting improved ligand-protein interactions compared to Compound 6 .

PI3K Inhibitors

- A1 (N-(5-(6-amino-pyridin-3-yl)pyridin-3-yl)benzenesulfonamide): A PI3K inhibitor with subnanomolar activity. Methyl or chloro substituents at the pyridine 2-position (e.g., A4, A5) boost potency by 5-fold via hydrophobic interactions .

Antiproliferative Agents

- MMV665914 : A selective antiproliferative agent with a 4-chloro and 2-methoxyphenylpiperazine substituent. The absence of a nitro group in this compound contrasts with the target molecule, highlighting the role of nitro in redox modulation or DNA intercalation .

Structure-Activity Relationship (SAR) Trends

Biological Activity

3-Nitro-N-(pyridin-3-yl)benzenesulfonamide is a compound that has garnered interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article provides a comprehensive overview of its biological activity, including synthesis methods, research findings, and case studies.

1. Synthesis and Characterization

The compound can be synthesized through a reaction involving pyridin-3-amine and benzenesulfonyl chloride. The process typically yields high purity and is characterized using various spectroscopic methods such as NMR and FTIR.

| Synthesis Method | Yield (%) | Characterization Techniques |

|---|---|---|

| Reaction with benzenesulfonyl chloride | 93.3 | FTIR, 1H NMR, 13C NMR |

2. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. In vitro studies have demonstrated its effectiveness against strains such as Staphylococcus aureus and Escherichia coli.

Case Study: Antimicrobial Efficacy

A study conducted on the compound's antimicrobial activity revealed the following minimum inhibitory concentrations (MIC):

| Bacterial Strain | MIC (mg/ml) |

|---|---|

| Staphylococcus aureus | 25 |

| Salmonella typhi | 50 |

| Escherichia coli | 100 |

The results indicate that the compound possesses robust antibacterial activity, particularly against Staphylococcus aureus, suggesting its potential as a therapeutic agent in treating bacterial infections .

3. Anticancer Activity

In addition to its antimicrobial properties, this compound has shown promise in cancer research. Studies have reported its ability to induce apoptosis in various cancer cell lines, including breast adenocarcinoma cells (MCF-7).

Research Findings: Cytotoxic Activity

The cytotoxic effects of the compound were evaluated using various cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 4.5 |

| MDA-MB-231 | 5.1 |

| HeLa | 6.0 |

These findings suggest that the compound can effectively inhibit cancer cell proliferation, making it a candidate for further development as an anticancer agent .

The biological activity of this compound is believed to involve multiple mechanisms:

- Enzyme Inhibition: The compound may inhibit specific enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.

- Apoptosis Induction: It triggers apoptotic pathways in cancer cells, leading to cell death.

- Reactive Oxygen Species (ROS) Generation: Increased ROS levels have been observed in treated cells, contributing to cytotoxic effects .

5. Future Directions

Given its promising biological activities, further research is warranted to explore the full therapeutic potential of this compound. Future studies should focus on:

- In vivo efficacy and safety profiles.

- Mechanistic studies to elucidate specific pathways affected by the compound.

- Development of derivatives with enhanced potency and selectivity.

Q & A

Q. Methodological Recommendations :

- Use LC-MS/MS with stable isotope labeling to track metabolite formation.

- Compare metabolic stability across species (e.g., rat vs. human microsomes) to predict bioavailability .

What experimental approaches address conflicting bioactivity data in kinase inhibition studies?

Advanced Research Question

Discrepancies in IC₅₀ values for kinase targets (e.g., PI3K/mTOR) may arise from assay conditions or compound purity:

- Assay standardization : Use ATP concentrations near Kₘ (e.g., 10 µM for PI3Kα) to avoid false positives .

- Orthogonal validation : Confirm inhibitory activity via thermal shift assays (TSA) and cellular proliferation assays (e.g., MTT) .

- Analytical QC : Ensure >98% purity via HPLC (C18 column, 0.1% TFA/ACN gradient) and NMR (e.g., absence of residual solvents) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.